molecular formula C31H32N2O4 B14957716 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(piperidin-1-yl)phenyl]acetamide

2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(piperidin-1-yl)phenyl]acetamide

Cat. No.: B14957716
M. Wt: 496.6 g/mol
InChI Key: QZRNBVKWXFPVIR-UHFFFAOYSA-N
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Description

2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(piperidin-1-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(piperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This step involves the condensation of a benzaldehyde derivative with a suitable β-ketoester in the presence of a base, such as sodium ethoxide, to form the chromen-2-one core.

    Introduction of the benzyl group: The chromen-2-one intermediate is then subjected to benzylation using benzyl bromide and a base, such as potassium carbonate, to introduce the benzyl group at the 3-position.

    Introduction of the piperidinylphenylacetamide moiety: The benzylated chromen-2-one is then reacted with 4-(piperidin-1-yl)aniline and acetic anhydride under reflux conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(piperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or bases.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups replacing the piperidinyl group.

Scientific Research Applications

2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(piperidin-1-yl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(piperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
  • 4-((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)methylbenzoic acid
  • 7-methyl-2H-chromen-2-one

Uniqueness

2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(piperidin-1-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H32N2O4

Molecular Weight

496.6 g/mol

IUPAC Name

2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxy-N-(4-piperidin-1-ylphenyl)acetamide

InChI

InChI=1S/C31H32N2O4/c1-21-26-15-16-28(22(2)30(26)37-31(35)27(21)19-23-9-5-3-6-10-23)36-20-29(34)32-24-11-13-25(14-12-24)33-17-7-4-8-18-33/h3,5-6,9-16H,4,7-8,17-20H2,1-2H3,(H,32,34)

InChI Key

QZRNBVKWXFPVIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC=C(C=C3)N4CCCCC4)CC5=CC=CC=C5

Origin of Product

United States

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